molecular formula C6H9NOS B2859299 (2-Ethyl-1,3-thiazol-4-yl)methanol CAS No. 937663-77-9

(2-Ethyl-1,3-thiazol-4-yl)methanol

Cat. No.: B2859299
CAS No.: 937663-77-9
M. Wt: 143.2
InChI Key: KRZHQRCFCRJSTJ-UHFFFAOYSA-N
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Description

(2-Ethyl-1,3-thiazol-4-yl)methanol is an organic compound with the molecular formula C6H9NOS. It is a thiazole derivative, characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanol typically involves the reaction of 2-ethylthiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-thiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethyl-1,3-thiazol-4-yl)methanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl group at the 2-position of the thiazole ring influences its interaction with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZHQRCFCRJSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937663-77-9
Record name (2-ethyl-1,3-thiazol-4-yl)methanol
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